molecular formula C9H12N2O B13926155 1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine

1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine

Cat. No.: B13926155
M. Wt: 164.20 g/mol
InChI Key: DSYMSHWCZOAROA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by their fused pyridine rings, which contribute to their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine can be synthesized through various methods. One common approach involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a catalyst . The reaction is typically carried out under high pressure and elevated temperatures to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can further modify the compound’s structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthyridine derivatives with different functional groups, while substitution reactions can introduce various substituents into the molecule.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes . This inhibition can lead to the death of the bacterial cells and the resolution of the infection.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine

InChI

InChI=1S/C9H12N2O/c1-12-8-4-6-11-9-7(8)3-2-5-10-9/h4,6H,2-3,5H2,1H3,(H,10,11)

InChI Key

DSYMSHWCZOAROA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCNC2=NC=C1

Origin of Product

United States

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